molecular formula C19H19N3OS2 B2521850 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1704559-94-3

4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2521850
CAS No.: 1704559-94-3
M. Wt: 369.5
InChI Key: BTCKAHKFXMWZQG-UHFFFAOYSA-N
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Description

4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound featuring a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is a structure of significant interest in medicinal chemistry . The molecular architecture incorporates a benzoyl group substituted at the meta-position with a 1H-pyrazol-1-yl moiety and a thiophen-2-yl group at the 7-position of the thiazepane ring. This specific combination of heterocyclic scaffolds suggests potential for diverse biological interactions. Compounds based on the 1,4-thiazepane and related diazepane cores have been extensively investigated for their utility as key intermediates in the synthesis of complex heterocyclic systems and have shown relevance in pharmaceutical research for targeting various disease pathways . For instance, diazepane and thiazepane derivatives are recognized for their presence in compounds that modulate neurological targets, among others . Researchers are exploring this compound and its analogs primarily within early-stage discovery and hit-to-lead optimization campaigns to elucidate its specific biological profile and mechanism of action. The precise biochemical target and detailed research applications for this specific molecule are an area of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(15-4-1-5-16(14-15)22-9-3-8-20-22)21-10-7-18(25-13-11-21)17-6-2-12-24-17/h1-6,8-9,12,14,18H,7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCKAHKFXMWZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group. The thiophene ring is then incorporated, and finally, the thiazepane ring is formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and compounds.
  • Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives, followed by the introduction of the benzoyl group and thiophene ring, culminating in the formation of the thiazepane ring through cyclization reactions. Optimization of reaction conditions is crucial for achieving high yields and purity .

Biology

  • Biological Interactions : The compound's unique structure enables it to interact with various biological targets. Its potential as a candidate for drug discovery is significant due to its ability to modulate biological pathways.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related thiophene and thiazole derivatives have shown promise in inhibiting cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) . Molecular docking studies indicate potential binding interactions with key targets involved in cancer progression.

Medicine

  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its structural features are conducive to developing novel pharmacological agents .
  • Pharmacological Studies : Research has highlighted the importance of similar heterocyclic compounds in medicinal chemistry, showcasing their broad spectrum of pharmacological activities such as antifungal, antibacterial, and analgesic effects .

Industry

  • Material Development : In industrial applications, 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane can be utilized in developing new materials with specific electronic or optical properties due to its heterocyclic nature .
  • Chemical Manufacturing : The compound's synthesis can be scaled up using continuous flow reactors and automated synthesis platforms to enhance efficiency in chemical manufacturing processes .

Case Study 1: Anticancer Research

A recent study focused on synthesizing a series of 1,3,4-thiadiazole derivatives demonstrated their anticancer potential against human cancer cell lines. The study utilized molecular docking techniques to evaluate binding affinities with dihydrofolate reductase (DHFR), indicating that compounds structurally related to this compound could serve as effective anticancer agents .

Case Study 2: Material Science

Another investigation highlighted the use of thiophene-containing compounds in developing advanced materials for electronic applications. The unique electronic properties imparted by the thiophene moiety can lead to innovative solutions in organic electronics .

Mechanism of Action

The mechanism of action of 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

  • BG14863 (4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane): Replaces the pyrazole with a pyrrole ring and introduces a 4-fluorophenyl group. Pyrrole’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrazole’s two adjacent nitrogens.
  • 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane :
    Substitutes pyrazole with a benzodioxole group, a bicyclic ether. Benzodioxole increases metabolic stability due to reduced oxidative metabolism. The 2,5-difluorophenyl substituent further enhances lipophilicity and electron-withdrawing effects, which may influence receptor binding .

Sulfonyl-Substituted Derivatives

  • (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane: Replaces the benzoyl group with a styrylsulfonyl moiety.
  • 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane :
    Features a trifluoropropylsulfonyl group, combining sulfonyl’s electron-withdrawing effects with fluorine’s lipophilicity. The trifluoropropyl chain may enhance blood-brain barrier penetration compared to the target compound’s benzoyl-pyrazole group .

Heteroaryl Modifications on the Thiazepane Core

  • 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane: Substitutes thiophene with furan, replacing sulfur with oxygen.

Research Findings and Trends

  • Electronic Effects : Pyrazole and pyrrole substituents exhibit distinct electronic profiles, with pyrazole’s dual nitrogen atoms favoring stronger intermolecular interactions. Sulfonyl groups (e.g., in –8) increase polarity but reduce bioavailability unless balanced with lipophilic groups.
  • Biological Relevance : Chlorophenyl and fluorophenyl groups (–7) are common in drug design for their balance of lipophilicity and target affinity. Thiophene and furan () modulate solubility and metabolic pathways.
  • Synthetic Accessibility : Compounds with simpler sulfonyl groups (e.g., methylsulfonyl) may offer easier synthesis routes compared to the target’s pyrazole-benzoyl moiety, which requires multi-step coupling reactions.

Biological Activity

The compound 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane represents a unique structure that combines a thiazepane ring with pyrazole and thiophene moieties. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C15H14N2OSC_{15}H_{14}N_{2}OS, with a molecular weight of approximately 270.35 g/mol. The structural representation can be summarized as follows:

4 3 1H pyrazol 1 yl benzoyl 7 thiophen 2 yl 1 4 thiazepane\text{4 3 1H pyrazol 1 yl benzoyl 7 thiophen 2 yl 1 4 thiazepane}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazepane derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • MTT Assay Results: Compounds with similar structures have demonstrated stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action: The anticancer activity is often linked to the induction of apoptosis through pathways involving caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of autophagy .

Antimicrobial Activity

In addition to anticancer properties, compounds with pyrazole and thiophene functionalities have been investigated for their antimicrobial effects.

Study Insights:

  • Fungicidal Activity: Some related pyrazole derivatives exhibited moderate fungicidal activity, indicating potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can enhance or diminish the efficacy of the compound.

Structural Feature Effect on Activity
Pyrazole RingEnhances anticancer activity by inducing apoptosis.
Thiazepane RingContributes to overall stability and bioactivity.
Thiophene SubstituentPotentially increases antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives:
    • These derivatives showed significant anticancer properties via apoptosis induction in breast cancer cell lines .
  • Research on Autophagy Modulators:
    • Certain pyrazole compounds were identified as autophagy modulators with potent anticancer activity, disrupting mTORC1 signaling pathways .

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